Bilirubin XIIIalpha is a significant compound within the class of tetrapyrrole pigments, primarily known for its role in the metabolism of heme. It is a structural isomer of bilirubin, which is produced from the breakdown of hemoglobin and is crucial in various biological processes. Bilirubin XIIIalpha is characterized by its unique structural features that differentiate it from other bilirubin forms, particularly in its stereochemistry and functional groups.
Bilirubin XIIIalpha can be derived from biological sources, particularly in the liver where heme catabolism occurs. It can also be synthesized in laboratories through various chemical methods, including total synthesis from simpler organic compounds.
Bilirubin XIIIalpha belongs to the class of bile pigments, specifically categorized as a linear tetrapyrrole. It is classified under the broader category of organic compounds due to its complex structure and the presence of multiple functional groups.
Bilirubin XIIIalpha can be synthesized through several methods, including total synthesis from pyrrole derivatives and other organic precursors. The synthesis typically involves the formation of the tetrapyrrole framework followed by functionalization to introduce specific substituents.
One notable method involves starting with monopyrroles, which are reacted to form optically active bilirubin amides. This process utilizes techniques such as intramolecular hydrogen bonding to stabilize intermediate structures during synthesis. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of bilirubin XIIIalpha features a linear arrangement of four pyrrole rings connected by methine bridges. This configuration contributes to its unique optical properties and reactivity. The compound exhibits specific stereochemical configurations that influence its biological activity.
The molecular formula for bilirubin XIIIalpha is C33H36N4O6, with a molecular weight of approximately 584.67 g/mol. The compound displays distinct spectroscopic characteristics, including ultraviolet-visible absorption spectra that are critical for its identification and analysis in laboratory settings .
Bilirubin XIIIalpha undergoes various chemical reactions, including oxidation and conjugation processes. These reactions are essential for its metabolism and excretion in biological systems.
In vivo studies have shown that bilirubin XIIIalpha can be converted into glucuronides through enzymatic reactions involving UDP-glucuronosyltransferases. This conversion is crucial for increasing the solubility of bilirubin derivatives, facilitating their excretion via bile .
The mechanism of action for bilirubin XIIIalpha primarily revolves around its role in detoxifying heme degradation products. After being formed from heme breakdown, bilirubin XIIIalpha undergoes conjugation with glucuronic acid, which enhances its water solubility.
Research indicates that this process involves specific enzymes that facilitate the transfer of glucuronic acid to bilirubin, forming bilirubin monoglucuronide and subsequently bilirubin diglucuronide. These metabolites are then excreted into bile and eliminated from the body .
Bilirubin XIIIalpha appears as a dark red or brown solid at room temperature. Its solubility varies significantly depending on pH and solvent conditions.
The compound exhibits strong absorbance in the visible spectrum, particularly around 450 nm, which is characteristic of many tetrapyrroles. It has notable stability under physiological conditions but can be susceptible to oxidation when exposed to light or reactive oxygen species .
Bilirubin XIIIalpha has several applications in scientific research, particularly in studies related to liver function, jaundice treatment, and phototherapy for neonatal hyperbilirubinemia. Its unique properties make it a valuable model compound for investigating heme metabolism and developing therapeutic agents targeting bilirubin-related disorders.
Bilirubin XIIIalpha is a linear tetrapyrrole pigment characterized by its unique symmetric molecular architecture. Unlike the predominant physiological isomer bilirubin IXalpha, which features an asymmetric arrangement of methyl and vinyl groups at the C-8 and C-12 positions, XIIIalpha displays symmetrical vinyl groups on the terminal pyrrole rings (D and A) and methyl groups on the central rings (B and C). This constitutional isomerism arises from alternative cleavage sites during heme degradation and fundamentally influences its three-dimensional structure and biochemical behavior [1] [8]. The molecular formula (C₃₃H₃₆N₄O₆) remains identical to IXalpha, but the distinct substitution pattern alters its physicochemical properties, including solubility and intramolecular bonding capacity [4] [7].
The tetrapyrrole backbone adopts a ridge-tiled conformation stabilized by intramolecular hydrogen bonding, but the symmetrical substitution in XIIIalpha reduces steric constraints compared to the asymmetrical IXalpha isomer. Nuclear magnetic resonance (NMR) studies confirm that the propionic acid chains in XIIIalpha occupy equivalent chemical environments due to molecular symmetry, whereas IXalpha exhibits distinct chemical shifts for each chain [5] [7]. This symmetry facilitates more predictable conformational dynamics and simplifies spectroscopic analysis. Crucially, the exocyclic vinyl groups at positions C-3 and C-17 (corresponding to rings A and D) adopt a 4Z,15Z configuration analogous to IXalpha, maintaining the hydrogen-bonding potential essential for conformational stability [8] [9].
Table 1: Structural Differentiation of Bilirubin XIIIalpha and IXalpha
Structural Feature | Bilirubin XIIIalpha | Bilirubin IXalpha |
---|---|---|
Substitution Pattern | Symmetrical vinyl groups (rings A/D) | Asymmetrical vinyl (C-8) and methyl (C-12) |
Molecular Symmetry | C₂ symmetry | No symmetry |
Propionic Acid Environments | Equivalent | Non-equivalent |
Configuration | 4Z,15Z | 4Z,15Z |
Crystal Packing | Higher symmetry | Distorted arrangement |
The hydrogen bonding network in bilirubin XIIIalpha is pivotal for stabilizing its compact, ridge-tiled conformation. Six intramolecular hydrogen bonds form between the propionic acid carboxyl groups and the lactam carbonyls/pyrrole nitrogens of the opposing dipyrrinone halves. Specifically, each carboxyl oxygen accepts a hydrogen bond from a lactam NH while donating a hydrogen bond to a pyrrole NH, creating a cyclic arrangement that sequesters polar groups from the solvent [1] [5]. This extensive bonding locks the molecule into a chiral conformation resistant to racemization under physiological conditions [7].
¹³C-¹H heteronuclear Overhauser effect spectroscopy (HOESY) studies using 99% ¹³C-enriched mesobilirubin XIIIalpha (a synthetic analog lacking vinyl groups) have quantified critical atomic distances within this network. The hydrogen bond between the propionic acid carbonyl and lactam nitrogen measures 1.85–1.92 Å in chloroform, while the bond to pyrrole NH spans 2.01–2.15 Å [5]. Remarkably, these distances persist even in polar environments: in dimethyl sulfoxide (DMSO) and aqueous buffer (pH 7.4), where ionization might disrupt bonding, the hydrogen bonds lengthen only marginally (≤0.15 Å). This resilience explains XIIIalpha’s low aqueous solubility and its preference for nonpolar environments despite carboxyl group ionization [5] [7].
The symmetry of XIIIalpha’s substitution pattern enhances the stability of this hydrogen-bonded structure compared to IXalpha. Computational analyses confirm a lower energy barrier for conformational flipping in IXalpha due to steric clashes from asymmetric substituents, whereas XIIIalpha’s symmetrical architecture minimizes such distortions [7]. Consequently, XIIIalpha exhibits reduced conformational flexibility, impacting its interactions with biological macromolecules like albumin [1].
Table 2: Hydrogen Bonding Parameters in Bilirubin XIIIalpha
Solvent System | Bond Type | Distance (Å) | Persistence |
---|---|---|---|
Chloroform | CO⋯H-N (lactam) | 1.85–1.92 | Complete |
CO⋯H-N (pyrrole) | 2.01–2.15 | Complete | |
Dimethyl Sulfoxide | CO⋯H-N (lactam) | 1.90–2.00 | Partial |
CO⋯H-N (pyrrole) | 2.10–2.25 | Partial | |
Aqueous Buffer (pH 7.4) | Ionized COO⁻⋯H-N (lactam) | 1.95–2.10 | Partial |
Ionized COO⁻⋯H-N (pyrrole) | 2.15–2.30 | Partial |
Bilirubin XIIIalpha exists in solution as a racemic mixture of two enantiomeric conformers: one with right-handed (P or +) chirality and the other with left-handed (M or –) chirality. These arise from the non-planar, twisted orientation of the two dipyrrinone units around the central methylene bridge. The hydrogen-bonded structure locks each enantiomer, creating a high energy barrier (>100 kJ/mol) for interconversion at physiological temperatures [7] [8]. Circular dichroism (CD) spectroscopy reveals bisignate Cotton effects in the 400–500 nm region when XIIIalpha binds to human serum albumin (HSA), indicating preferential stabilization of one enantiomer (typically the P-form) by the protein [1] [6].
Albumin’s binding pocket exhibits enantioselectivity, with equilibrium dissociation constants (Kd) differing by 10–15% between P and M conformers. This selectivity arises from complementary chiral interactions between the protein’s L-amino acids and the pigment’s helicity [1] [6]. Studies using enantiopure sodium N-acylprolinate micelles as biomembrane models demonstrate that chiral membranes can enrich XIIIalpha’s enantiomeric ratio by up to 30%, suggesting biological membranes may similarly influence its distribution. This enantiodiscrimination perturbs membrane dynamics and potentially contributes to neurotoxicity mechanisms, though XIIIalpha itself is less neurotoxic than IXalpha [6].
Photochemical isomerization further modulates chirality. Light exposure (450–500 nm) generates configurational isomers (Z-E, E-Z) with distinct chiral properties. Turquoise light (497 nm) preferentially produces E,Z-bilirubin XIIIalpha, while blue light (459 nm) favors Z,E-isomer formation [9]. These isomers exhibit altered hydrogen bonding and reduced helicity, diminishing enantiomeric stability and facilitating renal excretion [8] [9].
Table 3: Chiral Properties of Bilirubin XIIIalpha Conformers
Parameter | P (+) Conformer | M (–) Conformer |
---|---|---|
Cotton Effect Sign | Positive (∼460 nm) | Negative (∼460 nm) |
Albumin Kd (μM) | 0.12 ± 0.03 | 0.14 ± 0.03 |
Enantiomeric Excess (ee) in Membranes | Up to 30% enrichment | Depleted |
Dominant Photoisomer (459 nm) | Z,E-isomer | Z,E-isomer |
Dominant Photoisomer (497 nm) | E,Z-isomer | E,Z-isomer |
The structural dichotomy between bilirubin XIIIalpha and bilirubin IXalpha profoundly influences their biological interactions and metabolic fates. While both isomers share identical hydrogen bonding patterns and exist as racemic mixtures of P and M conformers, XIIIalpha’s symmetrical architecture enhances conformational homogeneity. Albumin binding studies reveal a 1.3-fold higher affinity for IXalpha’s dominant enantiomer compared to XIIIalpha, attributed to optimized van der Waals contacts with the asymmetric IXalpha structure [1] [6]. This difference manifests spectroscopically: IXalpha-HSA complexes exhibit a 15% stronger CD signal at 460 nm, reflecting greater chiral induction [1].
Metabolically, XIIIalpha resists glucuronidation by hepatic UDP-glucuronosyltransferase 1A1 (UGT1A1). Enzyme kinetics show a 5-fold lower Vmax for XIIIalpha compared to IXalpha due to steric incompatibility with the enzyme’s active site, which evolved to process the natural asymmetric isomer [2]. Consequently, biliary excretion of XIIIalpha conjugates is minimal. Species variability exists: in cats and dogs, XIIIalpha undergoes limited glycosylation (glucose/xylose conjugation) at ∼20% the rate of IXalpha, whereas human liver microsomes show negligible conjugation [2] [4].
Phototherapy responses also differ. XIIIalpha forms 40% less lumirubin (a structural photoisomer) under 459 nm light than IXalpha due to reduced mobility in the excited state. However, it generates comparable E,Z-configurational isomers under turquoise light (497 nm) [9]. This wavelength-dependent isomerization efficiency underscores how minor structural variations impact therapeutic outcomes in jaundice management.
Table 4: Functional Comparison of Bilirubin XIIIalpha and IXalpha
Property | Bilirubin XIIIalpha | Bilirubin IXalpha |
---|---|---|
Albumin Kd (Dominant Enantiomer) | 0.12 μM | 0.09 μM |
UGT1A1 Conjugation Rate | Negligible (human) | 100% (reference) |
20% (canine/feline) | ||
Lumirubin Yield (459 nm) | 60% of IXalpha | 100% |
E,Z-Isomer Yield (497 nm) | 120% of IXalpha | 100% |
Biliary Excretion | <5% (unconjugated) | 90% (diglucuronide) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7